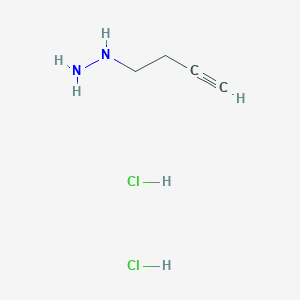
N-(tert-Butoxycarbonyl)-N-(3,3,3-trifluoropropyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-Butoxycarbonyl)-N-(3,3,3-trifluoropropyl)glycine, commonly known as Boc-3,3,3-TFP-Gly, is a chemical compound that is widely used in scientific research. It is a derivative of glycine, an amino acid that is essential for the synthesis of proteins in the human body. Boc-3,3,3-TFP-Gly has unique properties that make it useful in various applications, including drug discovery, proteomics, and metabolomics.
Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
N-(tert-Butoxycarbonyl)-N-(3,3,3-trifluoropropyl)glycine plays a crucial role in the synthesis of complex molecules, such as the first rigid, transition-metal receptor Cα,α-disubstituted glycine containing a bipyridine ligand, which is a potential building block for peptide supramolecular devices (Mazaleyrat et al., 1999). Additionally, its application in peptide nucleic acid synthesis as an N-tert-butoxycarbonyl protected monomer compatible with the Fmoc-oligomerization strategy has been demonstrated, showing its versatility in bioconjugate chemistry (Wojciechowski & Hudson, 2008).
Material Science and Separation Technologies
In material science, N-(tert-Butoxycarbonyl)-N-(3,3,3-trifluoropropyl)glycine contributes to the development of polymeric membranes for preferential CO2 separation over H2, showcasing its importance in environmental science and engineering (Taniguchi et al., 2012). This application underscores the potential of incorporating functional amino acids into polymers to enhance their gas separation efficiency.
Bioconjugate Chemistry
The compound's utility extends to bioconjugate chemistry, where it serves as a precursor for the synthesis of peptide-based supramolecular assemblies. Its role in the controlled ring-opening polymerization towards well-defined peptoid-based polyacids illustrates the ability to create polymers with stimuli-responsive properties, mimicking natural peptide structures (Barrett, Sternhagen, & Zhang, 2021).
Peptide Synthesis and Drug Development
Furthermore, its application in the synthesis of cyclic α-amino acids and the development of new synthetic pathways for amino-functionalized polyrotaxanes highlights its significance in advancing peptide synthesis techniques and drug development (Mazon & Nájera, 1997), (Araki, Kagaya, & Ohkawa, 2009).
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-(3,3,3-trifluoropropyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO4/c1-9(2,3)18-8(17)14(6-7(15)16)5-4-10(11,12)13/h4-6H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNLGRUMACBOLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(F)(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butoxycarbonyl)-N-(3,3,3-trifluoropropyl)glycine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 1-(2-aminoethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2564603.png)

![1-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2564609.png)

![1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2564613.png)
![3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2564615.png)

![[3-(Morpholine-4-sulfonyl)phenyl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2564617.png)


![(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2564621.png)


